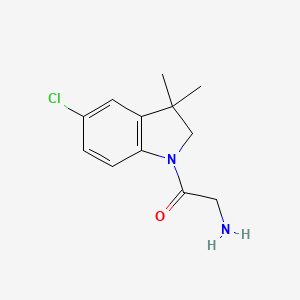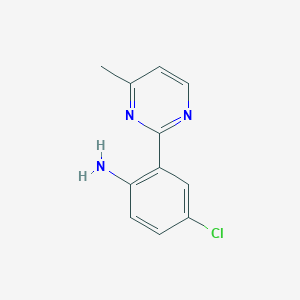
4-methoxy-3-(5-methyl-1H-pyrazol-3-yl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methoxy-3-(5-methyl-1H-pyrazol-3-yl)aniline, also known as MPMP, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
4-methoxy-3-(5-methyl-1H-pyrazol-3-yl)aniline has been studied for its potential applications in various fields such as organic electronics, materials science, and medicinal chemistry. In organic electronics, 4-methoxy-3-(5-methyl-1H-pyrazol-3-yl)aniline has been used as a building block for the synthesis of organic semiconductors that can be used in electronic devices such as solar cells and transistors. In materials science, 4-methoxy-3-(5-methyl-1H-pyrazol-3-yl)aniline has been used as a precursor for the synthesis of metal-organic frameworks (MOFs) that have potential applications in gas storage, separation, and catalysis. In medicinal chemistry, 4-methoxy-3-(5-methyl-1H-pyrazol-3-yl)aniline has been studied for its potential as an anti-cancer agent and as a selective inhibitor of protein kinase C epsilon (PKCε).
Mecanismo De Acción
The mechanism of action of 4-methoxy-3-(5-methyl-1H-pyrazol-3-yl)aniline as an anti-cancer agent involves the inhibition of the Akt signaling pathway, which is involved in cell survival and proliferation. 4-methoxy-3-(5-methyl-1H-pyrazol-3-yl)aniline has been shown to inhibit the phosphorylation of Akt and its downstream targets, leading to apoptosis (programmed cell death) of cancer cells. As a selective inhibitor of PKCε, 4-methoxy-3-(5-methyl-1H-pyrazol-3-yl)aniline has been shown to inhibit the proliferation and migration of cancer cells by blocking the activation of PKCε.
Biochemical and Physiological Effects:
4-methoxy-3-(5-methyl-1H-pyrazol-3-yl)aniline has been shown to have low toxicity and good biocompatibility, making it a promising candidate for biomedical applications. In vitro studies have shown that 4-methoxy-3-(5-methyl-1H-pyrazol-3-yl)aniline can inhibit the proliferation of various cancer cell lines, including breast, lung, and prostate cancer cells. In vivo studies have shown that 4-methoxy-3-(5-methyl-1H-pyrazol-3-yl)aniline can inhibit tumor growth in mouse models of breast and prostate cancer. 4-methoxy-3-(5-methyl-1H-pyrazol-3-yl)aniline has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-methoxy-3-(5-methyl-1H-pyrazol-3-yl)aniline in lab experiments include its low toxicity, good biocompatibility, and potential applications in various fields such as organic electronics, materials science, and medicinal chemistry. The limitations of using 4-methoxy-3-(5-methyl-1H-pyrazol-3-yl)aniline in lab experiments include its relatively high cost and the need for specialized equipment and expertise for its synthesis and purification.
Direcciones Futuras
For the research on 4-methoxy-3-(5-methyl-1H-pyrazol-3-yl)aniline include the development of more efficient and cost-effective synthesis methods, the exploration of its potential applications in other fields such as optoelectronics and catalysis, and the optimization of its anti-cancer and anti-inflammatory activities. Additionally, the development of 4-methoxy-3-(5-methyl-1H-pyrazol-3-yl)aniline-based drug delivery systems and imaging agents could lead to new diagnostic and therapeutic approaches for cancer and other diseases.
Métodos De Síntesis
The synthesis of 4-methoxy-3-(5-methyl-1H-pyrazol-3-yl)aniline involves the reaction of 4-methoxyaniline and 5-methyl-3-pyrazolecarboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography to obtain pure 4-methoxy-3-(5-methyl-1H-pyrazol-3-yl)aniline.
Propiedades
IUPAC Name |
4-methoxy-3-(5-methyl-1H-pyrazol-3-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-7-5-10(14-13-7)9-6-8(12)3-4-11(9)15-2/h3-6H,12H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOISAMRUDLFLOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)C2=C(C=CC(=C2)N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-3-(5-methyl-1H-pyrazol-3-yl)aniline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[3-(Diethylamino)propyl-ethylamino]propanoic acid](/img/structure/B7637584.png)
![3-[2-(Diethylamino)ethyl-(2-methylpropyl)amino]propanoic acid](/img/structure/B7637585.png)


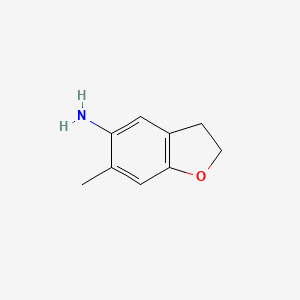
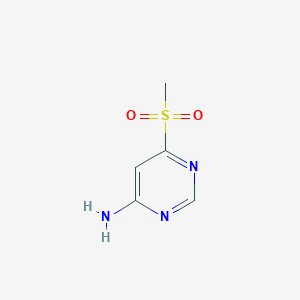
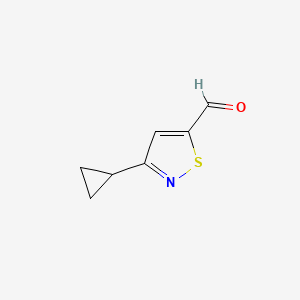
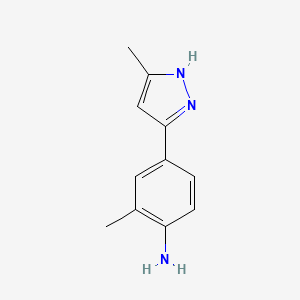
![N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]cyclopentanecarboxamide](/img/structure/B7637637.png)
![N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-2,5-dimethylbenzamide](/img/structure/B7637639.png)
![(E)-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3-thiophen-2-ylprop-2-enamide](/img/structure/B7637645.png)
![(E)-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3-(5-methoxy-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enamide](/img/structure/B7637651.png)
